molecular formula C9H7FO2 B1448013 4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 1260011-02-6

4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1448013
CAS No.: 1260011-02-6
M. Wt: 166.15 g/mol
InChI Key: JGLNYXVRFNVKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H7FO2 and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one (CAS No. 1260011-02-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a fluorine atom and a hydroxyl group attached to a dihydroindene core. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through various mechanisms:

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed significant inhibition of cell proliferation with the following IC50 values:

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism underlying this activity appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that it may act as a microtubule destabilizer similar to colchicine .

The anticancer effects are thought to be mediated through interactions with specific molecular targets involved in cell proliferation and survival. In particular, the compound may inhibit key enzymes in metabolic pathways essential for cancer cell growth. Preliminary studies suggest that it could modulate pathways related to apoptosis and angiogenesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The compound's mechanism may involve the inhibition of bacterial enzymes critical for survival, although specific targets remain to be fully elucidated.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A detailed investigation into its effects on MCF-7 and A549 cells demonstrated dose-dependent cytotoxicity, with significant morphological changes observed under microscopy following treatment with the compound.
  • Microbial Resistance : Another study examined its efficacy against resistant bacterial strains, showing promising results that warrant further exploration into its potential as an antimicrobial agent.

Research Findings

Recent studies have expanded on the biological activity of this compound:

Molecular Modeling Studies

Molecular docking studies suggest that this compound binds effectively to target proteins involved in cancer progression and microbial resistance. The binding affinity and interaction patterns indicate potential for further drug development based on this scaffold .

In Vivo Studies

In vivo studies are needed to validate the efficacy observed in vitro. Initial animal models have shown promising results in tumor reduction when treated with this compound, indicating its potential for therapeutic applications in oncology .

Properties

IUPAC Name

4-fluoro-5-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-9-6-2-3-7(11)5(6)1-4-8(9)12/h1,4,12H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLNYXVRFNVKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
Reactant of Route 3
4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
Reactant of Route 5
4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.